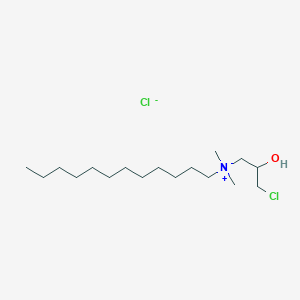
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride
Descripción general
Descripción
Synthesis Analysis
CHPTMAC is synthesized predominantly through the reaction of epichlorohydrin with trimethylammonium chloride in an aqueous system, a process widely discussed in the literature for its importance in producing high-quality CHPTMAC. The reaction conditions, including temperature, pH, and reactant ratios, are critical factors influencing the yield and purity of CHPTMAC. The synthesis has been refined over the years to improve efficiency and product quality, incorporating methods such as temperature subsection reaction and continuous dropping of epichlorohydrin to the solution of trimethylammonium (Li Hui, 2003); (Xin Feng, 2006).
Molecular Structure Analysis
The molecular structure of CHPTMAC has been characterized using various analytical techniques, including HPLC and GC, to determine its composition and purity. These studies ensure the product meets the required standards for its application in industries such as petroleum, environmental protection, and papermaking (Wang Qing-jun, 2006).
Chemical Reactions and Properties
CHPTMAC's reactivity and properties are pivotal in its role as an etherifying agent. The compound's ability to undergo reactions under specific conditions, leading to the synthesis of various functionalized materials, demonstrates its versatility. For instance, it has been used to synthesize a functionalized ionic liquid with high conductivity and heat stability, showcasing its broad application spectrum (Chunming Chen, 2010).
Physical Properties Analysis
Studies on CHPTMAC focus on its solubility, phase behavior, and thermal stability, providing insights into its interactions with other substances and its stability under various conditions. These physical properties are essential for its application in different industrial processes, including as a hydration inhibitor in clay minerals (Zong-xian Yang et al., 2018).
Chemical Properties Analysis
The chemical properties of CHPTMAC, such as its reactivity with other compounds and its role in etherification processes, are well-documented. Its effective use in various applications is attributed to its ability to modify the chemical structure of substrates, thereby enhancing their performance in desired applications. The compound's etherifying capabilities are particularly valuable in the modification of starch and other polymers, improving their solubility, thermal stability, and overall performance in industrial applications (Liu Xing, 2012).
Aplicaciones Científicas De Investigación
Etherifying Agent Synthesis : The synthesis of this compound is an economical method for producing etherifying agents, offering low toxicity and high yield (Cheng Yu-xian, 2010).
Industrial Applications : It finds use in industries like petroleum exploration, environmental protection, and papermaking, with the organic solvent method being the most effective for its synthesis (Wang Qing-jun, 2006).
Content Analysis : A method for analyzing its content in solutions achieves a high recovery rate, demonstrating its significance as an intermediate in various applications (Meng Xiao-hua, 2009).
Foam Properties and Temperature Influence : Polymers enhance its foaming ability and stability, particularly at 30°C (Shizhou Fu et al., 2007).
Artificial Photosynthesis : There is potential for its application in artificial photosynthesis within aqueous solutions, as demonstrated in studies with DODAC vesicles (P. Infelta et al., 1980).
Micelle Formation and Flexibility : In aqueous NaCl solutions, it forms rod-like micelles that exhibit significant flexibility (S. Ozeki, S. Ikeda, 1980).
Purification Method : A specific extraction method can effectively reduce impurities in the compound, enhancing its purity and potential applications (Liu Xing, 2012).
Kinetics and Optical Activity : A kinetic model accurately reflects the reaction process and helps establish a relationship between optical activity and reaction extent (L. Yin, 2014).
Adsorption on Montmorillonite Surfaces : It effectively inhibits clay mineral hydration by adsorbing on montmorillonite surfaces, aided by water in enhancing the electrostatic force and hydrogen bonds (Zong-xian Yang et al., 2018).
Capillary Electrophoresis Determination : This technique is effective for determining this compound and its hydrolysis products (V. Goclik et al., 2004).
Cationization of Polysaccharides : Cationization leads to environmentally friendly derivatives with applications in various industries (H. Prado, M. Matulewicz, 2014).
Textile Industry Analysis : A simple CE method for analyzing industrial cationizing reagents and their hydrolysis products has potential benefits for industrial applications (R. Schöftner et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dodecyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)16-17(20)15-18;/h17,20H,4-16H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTBZVHEXMQSMM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885853 | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(3-Chloro-2-hydroxypropyl)dodecyldimethylammonium chloride | |
CAS RN |
41892-01-7 | |
| Record name | CDDA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41892-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryldimethyl(3-chloro-2-hydroxypropyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-hydroxypropyl)dodecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYLDIMETHYL(3-CHLORO-2-HYDROXYPROPYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0L63QBW5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



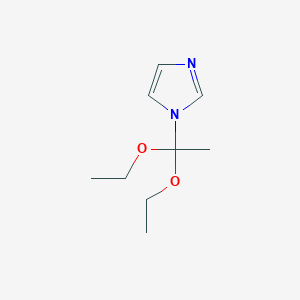




![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
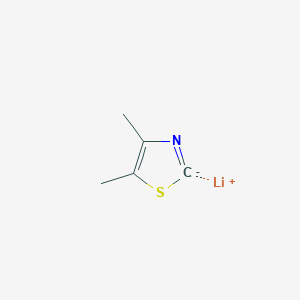
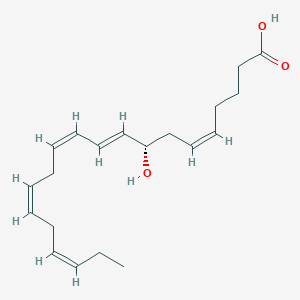
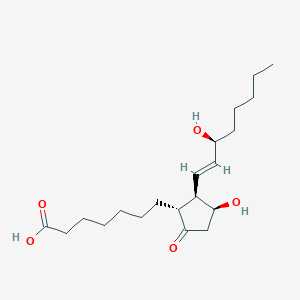


![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
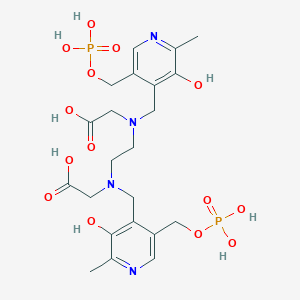
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)